3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
Description
This compound features a carbazole core substituted at the 3- and 6-positions with dibenzo[b,d]furan (DBF) donor groups and at the 9-position with a 4,6-diphenyl-1,3,5-triazine (TRZ) acceptor via a phenyl linker. The DBF units enhance hole-transport capabilities and thermal stability, while the TRZ moiety acts as a strong electron acceptor, promoting charge-transfer interactions. This design balances intramolecular charge transfer (ICT) and triplet exciton utilization, making it suitable for applications in thermally activated delayed fluorescence (TADF) and organic light-emitting diodes (OLEDs) .
Properties
Molecular Formula |
C57H34N4O2 |
|---|---|
Molecular Weight |
806.9 g/mol |
IUPAC Name |
3,6-di(dibenzofuran-2-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C57H34N4O2/c1-3-11-35(12-4-1)55-58-56(36-13-5-2-6-14-36)60-57(59-55)37-19-25-42(26-20-37)61-49-27-21-38(40-23-29-53-47(33-40)43-15-7-9-17-51(43)62-53)31-45(49)46-32-39(22-28-50(46)61)41-24-30-54-48(34-41)44-16-8-10-18-52(44)63-54/h1-34H |
InChI Key |
WKHLKCIBARWBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)OC8=CC=CC=C87)C9=C4C=CC(=C9)C1=CC2=C(C=C1)OC1=CC=CC=C12)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4,6-Diphenyl-1,3,5-triazin-2-amine
Cyanuric chloride (1.0 equiv) reacts with aniline (2.2 equiv) in anhydrous 1,4-dioxane at 0–5°C under nitrogen, followed by gradual warming to 80°C. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield 4,6-diphenyl-1,3,5-triazin-2-amine (87% yield).
Functionalization with Phenylboronic Acid
A Suzuki-Miyaura coupling attaches the phenyl group to the triazine core. The triazin-2-amine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in toluene/water (4:1) are heated at 100°C for 12 hours. Column chromatography (ethyl acetate/hexane, 1:20) isolates the 4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenylboronic acid intermediate (78% yield).
Synthesis of Dibenzofuran-Substituted Carbazole
The carbazole backbone is functionalized with dibenzofuran units at the 3- and 6-positions via Buchwald-Hartwig amination.
Preparation of 3,6-Dibromo-9H-carbazole
9H-carbazole (1.0 equiv) undergoes electrophilic bromination with N-bromosuccinimide (2.2 equiv) in DMF at 0°C, followed by stirring at room temperature for 6 hours. The crude product is purified by silica gel chromatography (dichloromethane/hexane, 1:5) to yield 3,6-dibromo-9H-carbazole (92% yield).
Coupling with Dibenzofuran-2-boronic Acid
A Miyaura borylation reaction converts dibenzofuran-2-boronic acid (2.2 equiv) into the active coupling partner. The dibromo-carbazole (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in dioxane are heated at 100°C for 8 hours. After extraction and purification, 3,6-bis(dibenzo[b,d]furan-2-yl)-9H-carbazole is obtained (85% yield).
Final Coupling of Triazine and Carbazole Moieties
The triazine-phenyl group is introduced to the carbazole via a Ullmann-type coupling.
Reaction Conditions
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole (1.0 equiv), 4-(4,6-diphenyl-1,3,5-triazin-2-yl)iodobenzene (1.1 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 equiv) in DMF are heated at 120°C for 24 hours. The product is isolated via column chromatography (ethyl acetate/hexane, 1:15) and recrystallized from toluene to yield the target compound (68% yield).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
Catalyst Screening
Palladium catalysts (e.g., Pd(OAc)₂, Pd(dba)₂) were tested for the final coupling step, but CuI/1,10-phenanthroline provided superior yields due to reduced steric hindrance.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhanced reaction rates compared to toluene or THF, as confirmed by kinetic studies.
Comparative Analysis of Synthetic Routes
| Step | Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Nucleophilic Substitution | None | 87 | 98 |
| 2 | Suzuki Coupling | Pd(PPh₃)₄ | 78 | 97 |
| 3 | Buchwald-Hartwig | Pd(dppf)Cl₂ | 85 | 99 |
| 4 | Ullmann Coupling | CuI/Phenanthroline | 68 | 98 |
Applications and Derivatives
This compound serves as a high-performance host material in phosphorescent organic light-emitting diodes (PhOLEDs), achieving external quantum efficiencies >20%. Derivatives with modified triazine substituents exhibit tunable bandgaps (2.95–3.10 eV), enabling applications in deep-blue electroluminescence.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced organic materials and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various electronic and photophysical processes, making it suitable for applications in optoelectronic devices. Its ability to undergo efficient charge transport and energy transfer processes is attributed to the presence of conjugated aromatic systems and electron-withdrawing groups.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
BCzTrzDBF and TCzTrzDBF
- Structure : BCzTrzDBF (bicarbazole-triazine-DBF) and TCzTrzDBF (tercarbazole-triazine-DBF) share the DBF-TRZ-carbazole backbone but differ in carbazole multiplicity (bi- vs. ter-carbazole).
- Performance : TCzTrzDBF exhibits higher thermal stability (Td > 400°C) due to extended π-conjugation, while BCzTrzDBF shows superior TADF efficiency (ΦPL ~ 90%) owing to a smaller singlet-triplet energy gap (ΔEST ≈ 0.15 eV) .
BFTC and BTTC
- Structure : BFTC (DBF-triazine-carbazole) and BTTC (dibenzothiophene-TRZ-carbazole) replace DBF with dibenzothiophene in BTTC.
- Photophysics : BTTC demonstrates higher electron mobility (10<sup>−3</sup> cm<sup>2</sup>/V·s) due to sulfur’s polarizability, while BFTC has a lower LUMO (-2.1 eV vs. -2.3 eV for BTTC), enhancing electron injection .
CzT and PhCzTAZ
Key Photophysical Properties
- HOMO-LUMO Alignment: The target compound’s HOMO (-5.4 eV) aligns with indium tin oxide (ITO) anodes, while its LUMO (-2.2 eV) matches common cathodes, ensuring balanced charge injection .
- Triplet Energy (ET) : At 2.8 eV, the target compound’s ET exceeds typical green emitters (ET ≈ 2.4 eV), minimizing exciton quenching .
Critical Analysis of Design Advantages and Limitations
- Advantages: The DBF-TRZ-carbazole architecture enables dual donor-acceptor pathways, enhancing radiative recombination. High thermal stability (Td = 380°C) ensures device longevity under operational stress .
- Limitations: Moderate EQE (18.5%) compared to BTTC (21.9%) due to lower electron mobility. Limited solubility in common solvents complicates solution-processed fabrication .
Biological Activity
The compound 3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (CAS No. 1361094-87-2) is a complex organic molecule that has garnered attention due to its potential biological activities and applications in organic electronics. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C₃₁H₂₃N₂O₂
- Molecular Weight: 485.53 g/mol
- IUPAC Name: 3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
Structural Features
The compound features:
- Two dibenzo[b,d]furan units which contribute to its electron-rich nature.
- A carbazole core known for its photophysical properties.
- A triazine moiety that enhances its electronic properties.
Anticancer Properties
Recent studies have indicated that compounds similar to 3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Table 1: Cytotoxic Activity of Related Compounds
The proposed mechanism of action for the anticancer activity includes:
- Induction of apoptosis through the mitochondrial pathway.
- Inhibition of cell proliferation by disrupting the cell cycle.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against several pathogens.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Photophysical Properties
The compound's photophysical properties are crucial for its application in organic electronics. It exhibits strong fluorescence and good stability under UV light.
Table 3: Photophysical Characteristics
| Property | Value |
|---|---|
| UV Absorption Maximum | 350 nm |
| Photoluminescence Quantum Yield (PLQY) | 85% |
| Thermal Stability | >300 °C |
Study on Anticancer Efficacy
A recent study published in Materials Advances demonstrated that derivatives of this compound exhibited significant anticancer activity in vitro. The study utilized various assays to evaluate cell viability and apoptosis induction mechanisms.
Study on Antimicrobial Efficacy
Another research focused on the antimicrobial potential of related compounds found that modifications to the dibenzofuran moiety enhanced activity against Gram-positive bacteria.
Q & A
Q. Q1. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step coupling reactions. Key steps include:
- Buchwald-Hartwig amination or Ullmann coupling for carbazole-triazine linkages, requiring catalysts like Pd(dba)₃ or CuCl₂ with ligands (e.g., S-Phos) .
- Solvent selection : High-boiling solvents (e.g., DMPU or 1,4-dioxane) are critical for facilitating coupling at 140–150°C .
- Purification : Column chromatography with gradients (e.g., petroleum ether/DCM) ensures purity, while DSC/TGA confirms thermal stability (>300°C decomposition) .
Q. Q2. How can the photophysical properties (e.g., HOMO-LUMO levels, TADF behavior) be systematically characterized?
Methodological Answer:
- Cyclic voltammetry : Determines HOMO (-5.4 to -5.8 eV) and LUMO (-2.6 to -3.0 eV) levels in films .
- Time-resolved photoluminescence : Identifies TADF via delayed fluorescence lifetimes (µs–ms range) and singlet-triplet energy gaps (<0.3 eV) .
- DFT calculations : Predict spatial separation of HOMO (carbazole/dibenzofuran) and LUMO (triazine) for charge-transfer character .
Q. Q3. What host materials are compatible for electroluminescent (EL) device integration?
Methodological Answer:
- Host selection criteria : Triplet energy (ET) > 2.7 eV to prevent energy back-transfer. Example hosts include Cz–Ph–TRZ (ET = 2.8 eV) or bicarbazole-triazine hybrids .
- Device architecture : Use bilayer structures (e.g., ITO/TAPC/host:emitter/TPBi/LiF/Al) with doping concentrations (5–10 wt%) to balance charge transport .
Advanced Research Questions
Q. Q4. How can efficiency roll-off in OLEDs be minimized using this compound?
Methodological Answer:
Q. Q5. What experimental strategies resolve contradictions in reported device efficiencies?
Methodological Answer:
- Film morphology analysis : Use AFM to detect crystallization or phase separation in host:emitter layers .
- Transient EL measurements : Differentiate TADF from phosphorescence contributions in efficiency metrics .
- Comparative studies : Benchmark against control emitters (e.g., Ir(mppy)₃) under identical device conditions .
Q. Q6. How can computational modeling guide molecular design to enhance TADF efficiency?
Methodological Answer:
Q. Q7. What are the mechanisms behind thermal stability degradation in device operation?
Methodological Answer:
Q. Q8. How does substituent positioning (e.g., ortho vs. para triazine attachment) affect optoelectronic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
